molecular formula C25H26FN5O3 B2490260 2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-ethylphenyl)acetamide CAS No. 1185053-34-2

2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-ethylphenyl)acetamide

Cat. No. B2490260
CAS RN: 1185053-34-2
M. Wt: 463.513
InChI Key: PLFVHFDTPOXRCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[4,3-d]pyrimidines are a significant class of compounds with various biological activities. Their synthesis and study contribute to the development of potential therapeutic agents and materials with unique chemical and physical properties.

Synthesis Analysis

The synthesis of pyrazolo[4,3-d]pyrimidine derivatives often involves multi-step reactions, starting from readily available chemicals. Key steps may include cyclization, N-alkylation, and the introduction of various substituents to achieve the desired molecular architecture. For example, the synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives was accomplished in five steps using methyl 3-methoxy-5-methylbenzoate as the key intermediate product, demonstrating the complexity and creativity required in synthesizing such compounds (Al-Sanea et al., 2020).

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives, including the synthesis of novel Co(II) and Cu(II) coordination complexes, has been explored for their structural characteristics and potential antioxidant activities. These studies have revealed significant insights into the effect of hydrogen bonding on the self-assembly process. The antioxidant activity of these compounds was evaluated using various in vitro methods, demonstrating that such ligands and their complexes possess notable antioxidant properties (Chkirate et al., 2019).

Anticancer Activity

A series of novel fluoro-substituted compounds, including benzo[b]pyran derivatives, have been synthesized and tested against human cancer cell lines. These compounds exhibit anticancer activity at low concentrations, suggesting their potential as therapeutic agents against diseases such as lung cancer (Hammam et al., 2005).

In Vitro Cytotoxic Activity

Pyrazolopyrimidine derivatives have been designed, synthesized, and evaluated for their in vitro cytotoxic activity against a variety of cancer cell lines. Certain compounds demonstrated appreciable cancer cell growth inhibition, highlighting the potential of these derivatives as anticancer agents (Al-Sanea et al., 2020).

Neuroinflammation Imaging

Pyrazolopyrimidines have also been synthesized and evaluated for their binding affinity to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These compounds, including those labeled with fluorine-18, have shown promise as in vivo PET radiotracers for neuroinflammation imaging, offering potential applications in the study of neurodegenerative disorders (Damont et al., 2015).

properties

IUPAC Name

2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN5O3/c1-4-18-8-6-7-9-20(18)27-21(32)15-29-22-16(3)28-31(5-2)23(22)24(33)30(25(29)34)14-17-10-12-19(26)13-11-17/h6-13H,4-5,14-15H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFVHFDTPOXRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)N(N=C3C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.